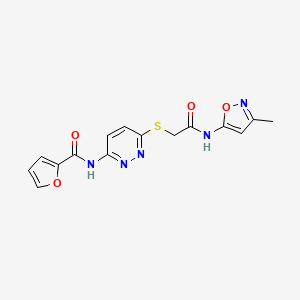

![molecular formula C21H15ClN2O3S2 B2964908 2-(3-氯苯并[b]噻吩-2-甲酰氨基)-4-苯基噻唑-5-甲酸乙酯 CAS No. 330202-05-6](/img/structure/B2964908.png)

2-(3-氯苯并[b]噻吩-2-甲酰氨基)-4-苯基噻唑-5-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

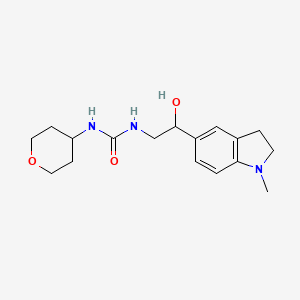

Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a complex organic compound. It belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, possessing a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered heteroaromatic ring containing a sulfur atom at the 1 position . The molecular mass of thiophene is 84.14 g/mol .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .Physical and Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

光化学性质和单线态氧活化

Amati 等人(2010 年)的研究探索了卤代噻唑的光化学反应,导致合成了 2-芳基噻唑-5-甲酸乙酯。研究了这些化合物的な光物理性质及其作为单线态氧敏化剂的能力。这项研究突出了这些化合物在光氧化反应中的潜力以及它们在理解单线态氧活化机制中的作用 (Amati、Belviso、D’Auria、Lelj、Racioppi 和 Viggiani,2010 年)。

合成方法

一些研究重点关注通过各种方法合成噻吩类化合物。例如,Shaojie(2010 年)的工作优化了 2-(3-氰基-4-羟基苯基)-4-甲基噻唑-5-甲酸乙酯(非布索坦合成的关键中间体)的合成路线,突出了这些化合物在药物合成和工业制备中的重要性 (Shaojie,2010 年)。此外,Cheng 等人(2016 年)报告了一种通用的方法来合成 2-取代的 5-氨基噻唑-4-甲酸乙酯,展示了噻吩衍生物在有机合成中的多功能性 (Cheng、McClory、Walker、Xu、Zhang、Angelaud 和 Gosselin,2016 年)。

生物活性

对噻吩衍生物生物活性的研究揭示了它们在医学应用中的潜力。Ghorab 等人(2013 年)研究了新型噻吩和噻吩并嘧啶衍生物的抗增殖活性,发现某些化合物对乳腺癌和结肠癌细胞系表现出显着的活性 (Ghorab、Al-Dhfyan、Al-Dosari、El-Gazzar 和 Alsaid,2013 年)。Sherif 和 Hosny(2014 年)的另一项研究探索了 2-(2-氰基-3-巯基-3-(苯基氨基)丙烯酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酸乙酯及其金属配合物的抗风湿潜力,证明了显着的抗氧化、镇痛和抗风湿作用 (Sherif 和 Hosny,2014 年)。

作用机制

The mechanism of action of thiophene derivatives is diverse and depends on the specific compound. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

未来方向

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S2/c1-2-27-20(26)18-16(12-8-4-3-5-9-12)23-21(29-18)24-19(25)17-15(22)13-10-6-7-11-14(13)28-17/h3-11H,2H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWZNRSCUAFKSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate](/img/structure/B2964833.png)

![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)

![2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2964839.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2964842.png)

![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2964844.png)

![(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964845.png)

![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)